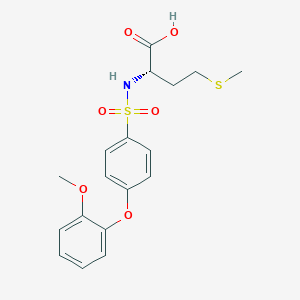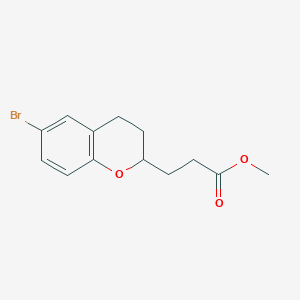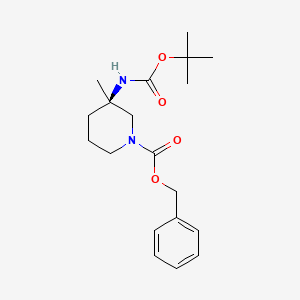
(R)-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate is a complex organic compound often used in synthetic organic chemistry. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of ®-3-aminopiperidine.
Benzylation: The protected amine is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . These systems offer better control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation over a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Benzylated derivatives.
Applications De Recherche Scientifique
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(tert-Butoxycarbonylamino)piperidine: Similar structure but lacks the benzyl group.
tert-Butyl ®-piperidin-3-ylcarbamate: Another Boc-protected piperidine derivative.
Uniqueness
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate is unique due to its combination of a Boc-protected amine and a benzyl group, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C19H28N2O4 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
benzyl (3R)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-16(22)20-19(4)11-8-12-21(14-19)17(23)24-13-15-9-6-5-7-10-15/h5-7,9-10H,8,11-14H2,1-4H3,(H,20,22)/t19-/m1/s1 |
Clé InChI |
ANZPQADKWPBRBT-LJQANCHMSA-N |
SMILES isomérique |
C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)
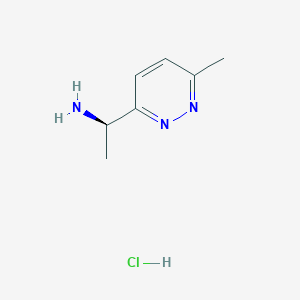


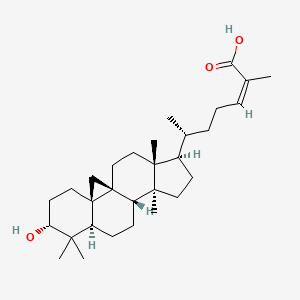
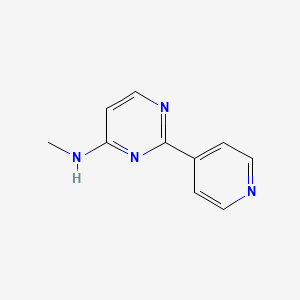
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
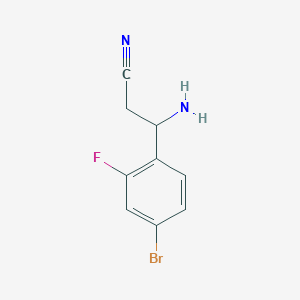
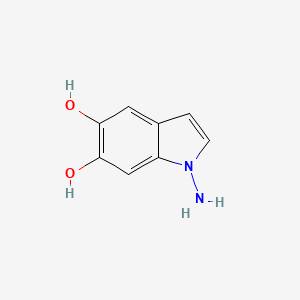

![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
